Buctopamine-d9
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Overview
Description
Preparation Methods
The synthesis of Buctopamine-d9 involves the deuteration of Buctopamine. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated water (D2O) or deuterated organic solvents . Industrial production methods for this compound are not widely documented, but they likely follow similar principles as laboratory synthesis, scaled up for larger production volumes .
Chemical Reactions Analysis
Buctopamine-d9, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
Buctopamine-d9 is primarily used in scientific research due to its stable isotope labeling. This makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and breakdown of Buctopamine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Buctopamine.
Industry: Applied in the development of new β2 adrenoceptor agonists and related compounds.
Mechanism of Action
Buctopamine-d9 exerts its effects by binding to β2 adrenoceptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, leading to various physiological responses such as bronchodilation and vasodilation . The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and dynamics of Buctopamine more precisely .
Comparison with Similar Compounds
Buctopamine-d9 is unique due to its deuterium labeling, which distinguishes it from other β2 adrenoceptor agonists. Similar compounds include:
Ractopamine: Another β2 adrenoceptor agonist used in livestock to promote leanness.
Clenbuterol: A β2 adrenoceptor agonist used for treating asthma and as a performance-enhancing drug.
Mebuctopamine: A metabolite of Buctopamine with similar biological activity. This compound’s uniqueness lies in its application for detailed pharmacokinetic studies due to the presence of deuterium.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
JOGFUYPGDLRKHD-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)O)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.